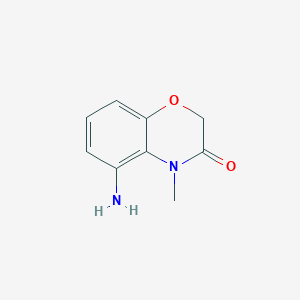

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

5-amino-4-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11-8(12)5-13-7-4-2-3-6(10)9(7)11/h2-4H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXYEPLEPAVMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=CC=CC(=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616567 |

Source

|

| Record name | 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132522-83-9 |

Source

|

| Record name | 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132522-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused protocol for the synthesis of the novel heterocyclic compound, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is accompanied by a detailed experimental procedure, mechanistic insights, and key characterization parameters.

The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound, with its specific substitution pattern, represents a valuable building block for the exploration of new therapeutic agents.

Synthetic Strategy Overview

The synthesis of this compound is approached through a logical four-step sequence. This strategy has been designed for robustness and scalability, prioritizing the use of well-established and reliable chemical transformations. The overall synthetic pathway is depicted below.

Caption: Overall synthetic route to the target compound.

Step 1: Synthesis of 2-Amino-6-nitrophenol

The initial step involves the regioselective nitration of 2-aminophenol. This reaction introduces the nitro group that will be later reduced to the target amine functionality at the 5-position of the benzoxazinone ring. The directing effects of the hydroxyl and amino groups on the aromatic ring are key to achieving the desired substitution pattern.

Experimental Protocol

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-aminophenol (10.9 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (6.3 mL, 0.15 mol) and glacial acetic acid (20 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

The precipitated yellow-orange solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product is purified by recrystallization from an ethanol-water mixture to afford 2-amino-6-nitrophenol.

Causality of Experimental Choices

-

Low Temperature: The nitration of phenols is a highly exothermic and rapid reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired side products.

-

Glacial Acetic Acid: This serves as a solvent that can dissolve the starting material and the nitrating agent, providing a homogeneous reaction medium.

-

Dropwise Addition: Slow, controlled addition of the nitrating mixture ensures that the reaction temperature remains within the desired range and minimizes localized overheating.

| Parameter | Value |

| Starting Material | 2-Aminophenol |

| Reagents | Conc. Nitric Acid, Glacial Acetic Acid |

| Temperature | 0-5 °C |

| Reaction Time | 2 hours |

| Expected Yield | 60-70% |

| Appearance | Yellow-orange solid |

| Key Spectroscopic Data (Expected) | IR (cm⁻¹): 3400-3200 (N-H, O-H), 1580, 1340 (NO₂) |

Step 2: Synthesis of 5-Nitro-2H-1,4-benzoxazin-3(4H)-one

This step involves the construction of the benzoxazinone ring through the reaction of 2-amino-6-nitrophenol with chloroacetyl chloride. This is a crucial cyclization reaction that forms the core heterocyclic structure.

Experimental Protocol

-

Suspend 2-amino-6-nitrophenol (15.4 g, 0.1 mol) in anhydrous dichloromethane (200 mL) in a three-necked round-bottom flask fitted with a magnetic stirrer, dropping funnel, and reflux condenser.

-

Add triethylamine (15.3 mL, 0.11 mol) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (8.7 mL, 0.11 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture and wash successively with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude solid is purified by recrystallization from ethanol to yield 5-nitro-2H-1,4-benzoxazin-3(4H)-one.

Causality of Experimental Choices

-

Triethylamine: This organic base acts as an acid scavenger, neutralizing the HCl generated during the acylation and subsequent cyclization, driving the reaction to completion.

-

Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water. Anhydrous conditions are necessary to prevent its hydrolysis and ensure efficient reaction with the aminophenol.

-

Reflux: Heating the reaction mixture promotes the intramolecular cyclization step, leading to the formation of the benzoxazinone ring.

| Parameter | Value |

| Starting Material | 2-Amino-6-nitrophenol |

| Reagents | Chloroacetyl Chloride, Triethylamine |

| Solvent | Anhydrous Dichloromethane |

| Reaction Conditions | 0 °C to reflux |

| Expected Yield | 75-85% |

| Appearance | Pale yellow solid |

| Key Spectroscopic Data (Expected) | IR (cm⁻¹): 3200 (N-H), 1700 (C=O, amide), 1570, 1350 (NO₂) |

Step 3: Synthesis of 4-Methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

The third step is the N-methylation of the benzoxazinone nitrogen. This is achieved using a strong base to deprotonate the amide nitrogen, followed by reaction with an electrophilic methylating agent.

Experimental Protocol

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 2.8 g, 0.07 mol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 5-nitro-2H-1,4-benzoxazin-3(4H)-one (10.4 g, 0.05 mol) in anhydrous DMF (50 mL) dropwise, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Add methyl iodide (4.4 mL, 0.07 mol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding ice-cold water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 4-methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Causality of Experimental Choices

-

Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the relatively acidic N-H of the amide.

-

Anhydrous DMF: A polar aprotic solvent is ideal for this reaction as it dissolves the reactants and does not interfere with the strong base.

-

Inert Atmosphere: Sodium hydride reacts violently with water and moisture in the air. An inert atmosphere is essential for safety and to ensure the integrity of the reagent.

-

Methyl Iodide: A highly reactive and efficient methylating agent.

| Parameter | Value |

| Starting Material | 5-Nitro-2H-1,4-benzoxazin-3(4H)-one |

| Reagents | Sodium Hydride, Methyl Iodide |

| Solvent | Anhydrous DMF |

| Reaction Conditions | 0 °C to room temperature |

| Expected Yield | 80-90% |

| Appearance | Yellow solid |

| Key Spectroscopic Data (Expected) | ¹H NMR: Appearance of a singlet around 3.3-3.5 ppm (N-CH₃) |

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol

-

Dissolve 4-methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (8.4 g, 0.04 mol) in methanol (150 mL) in a hydrogenation flask.

-

Carefully add 10% palladium on carbon (Pd/C) (0.84 g, 10 wt%).

-

Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure or Parr hydrogenator at 50 psi) with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-6 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The final compound, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Causality of Experimental Choices

-

Palladium on Carbon (Pd/C): A highly effective and commonly used heterogeneous catalyst for the reduction of aromatic nitro groups.[3][4][5] It offers high efficiency and is easily removed by filtration.

-

Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction.

-

Methanol: A suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.

-

Celite Filtration: This is a crucial safety and purification step to completely remove the pyrophoric palladium catalyst from the product.

| Parameter | Value |

| Starting Material | 4-Methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one |

| Reagent | H₂, 10% Pd/C |

| Solvent | Methanol |

| Reaction Conditions | Room temperature, H₂ atmosphere |

| Expected Yield | >90% |

| Appearance | Off-white to light brown solid |

| CAS Number | 132522-83-9[6] |

| Key Spectroscopic Data (Expected) | IR (cm⁻¹): Disappearance of NO₂ bands, appearance of N-H stretching (3400-3200 cm⁻¹). ¹H NMR: Appearance of a broad singlet for the -NH₂ protons. |

Visual Summary of the Synthetic Workflow

Caption: Detailed workflow for the multi-step synthesis.

Trustworthiness and Self-Validation

The presented protocols are based on well-established and high-yielding synthetic transformations. Each step includes a purification procedure (recrystallization or column chromatography) designed to ensure the purity of the intermediates before proceeding to the next stage. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the intermediates and the final product is essential for structural confirmation and purity assessment.

References

- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.

-

Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. URL: [Link]

-

Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. ResearchGate. URL: [Link]

-

2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

- US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds. Google Patents.

-

Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. URL: [Link]

-

5-amino-3,4-dihydro-2h-1,4-benzoxazin-3-one. PubChemLite. URL: [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. URL: [Link]

-

Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. URL: [Link]

-

Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. NIH. URL: [Link]

-

Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[7]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers (RSC Publishing). URL: [Link]

-

Chloroacetyl products from aminoalcohols and aminoacids.. ResearchGate. URL: [Link]

Sources

- 1. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 2. 132522-83-9|this compound|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[4]arene-based metal–organic dimer containing amino groups - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. 132522-83-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

An In-Depth Technical Guide to the Physicochemical Characterization of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive technical framework for the experimental determination of the core . As detailed experimental data for this specific molecule is not extensively available in public literature, this guide serves as an expert-led protocol for its characterization, with illustrative data provided for context.

Introduction

The journey of a new chemical entity (NCE) from a laboratory curiosity to a viable therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in biological systems, influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] The compound this compound belongs to the benzoxazinone class of fused heterocycles, a scaffold known for a broad spectrum of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[3][4]

This guide, authored from the perspective of a Senior Application Scientist, provides a robust, methodology-focused framework for the comprehensive physicochemical characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. Understanding these properties is not merely an academic exercise; it is the foundational step in rational drug design and development.

Core Molecular Identity

Before embarking on detailed experimental analysis, establishing the fundamental identity of the compound is paramount. This serves as the reference point for all subsequent measurements.

| Property | Value | Source |

| CAS Number | 132522-83-9 | [5][6] |

| Molecular Formula | C₉H₁₀N₂O₂ | [6][7][8] |

| Molecular Weight | 178.19 g/mol | [6][9][10] |

| Physical Form | Grey to faint brown powder at room temperature | [7][9] |

| SMILES | CN1C(=O)COC2=C1C(=CC=C2)N | [7] |

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: Aqueous solubility is arguably the most critical initial checkpoint in drug discovery. A compound must be in solution to be absorbed and to interact with its biological target. We differentiate between thermodynamic solubility (the true equilibrium value) and kinetic solubility (a higher-throughput, but potentially misleading, measurement). For definitive characterization, determining the pH-solubility profile using the gold-standard shake-flask method is non-negotiable, as it mimics equilibrium conditions and reveals how solubility changes throughout the gastrointestinal tract.[11][12]

Illustrative Data Presentation:

| pH of Medium | Thermodynamic Solubility (µg/mL) @ 37 °C |

| 1.2 (Simulated Gastric Fluid) | 550 |

| 4.5 (Acetate Buffer) | 120 |

| 6.8 (Phosphate Buffer) | 25 |

| 7.4 (Phosphate Buffered Saline) | 20 |

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Determination

This protocol is designed to be self-validating by measuring concentration over time to ensure equilibrium has been reached.

-

Preparation: Prepare a series of buffers (pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.[13]

-

Sample Addition: Add an excess amount of this compound to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.[11][13]

-

Equilibration: Place the sealed vials in an orbital shaker or rotator set to 37 ± 1 °C.[13] This temperature is critical for physiological relevance.

-

Time-Point Sampling: Withdraw aliquots at multiple time points (e.g., 2, 4, 8, 24, and 48 hours).[13] This step is crucial to validate that the system has reached equilibrium (i.e., the concentration is no longer increasing).

-

Phase Separation: Immediately after withdrawal, filter the aliquot through a 0.45 µm filter or centrifuge to remove all undissolved solids.[13] This prevents erroneously high results.

-

Dilution & Analysis: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation.[13] Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Data Interpretation: Plot concentration versus time for each pH. Equilibrium is confirmed when the concentration values plateau. The final, stable concentration is the thermodynamic solubility.

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The Driver of Molecular Charge

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the aromatic amino group is expected to be the primary basic center. Its pKa will dictate the compound's charge state in different body compartments, profoundly impacting its solubility, membrane permeability, and potential for target engagement. Potentiometric titration remains the most accurate and reliable method for its determination.[14][15]

Illustrative Data Presentation:

| Property | Value | Method |

| Basic pKa (pKb) | 3.8 | Potentiometric Titration |

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol ensures accuracy through precise calibration and control of the experimental environment.

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) immediately before use.[16]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a small amount of co-solvent if needed) to a known concentration (e.g., 1 mM).[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

-

Inert Atmosphere: Purge the solution with nitrogen before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement of basic pKa values.[16]

-

Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized acid titrant (e.g., 0.1 M HCl).[15]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[17] This can be precisely identified using the first or second derivative of the curve.

Visualization: Logic of pKa from Titration Curve

Caption: Logical flow for calculating pKa from titration data.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes. We measure this as the partition coefficient (LogP) for the neutral species or, more relevantly for an ionizable molecule, the distribution coefficient (LogD) at a specific pH.[18] LogD at pH 7.4 is the industry standard for predicting behavior in blood plasma.[19] The shake-flask method, while laborious, is the definitive technique for accurate LogP/D determination.[20][21]

Illustrative Data Presentation:

| Property | Value | Method |

| LogP | 1.5 | Shake-Flask |

| LogD @ pH 7.4 | 1.45 | Shake-Flask |

Experimental Protocol: LogD Determination by Shake-Flask

This protocol emphasizes the need for pre-equilibration of phases to ensure data integrity.

-

Phase Preparation: Prepare n-octanol and phosphate buffer (pH 7.4). Pre-saturate each solvent by shaking them together for 24 hours and then allowing the layers to separate completely. This prevents volume changes during the experiment.[19]

-

Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol.

-

Partitioning: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample a precise aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.[20]

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ).[22]

Visualization: LogD Experimental Workflow

Caption: Workflow for Shake-Flask LogD Determination.

Thermal Properties and Purity via DSC

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the melting point, purity, and potential polymorphism of a drug candidate.[23][24] A sharp melting peak indicates high purity, while broader peaks can suggest impurities.[25] Polymorphs—different crystalline forms of the same molecule—can have different solubilities and stabilities, making their characterization a regulatory necessity.[26]

Illustrative Data Presentation:

| Property | Value |

| Melting Point (Onset) | 185.2 °C |

| Melting Point (Peak) | 188.5 °C |

| Enthalpy of Fusion (ΔHfus) | 120.4 J/g |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 250 °C).[27]

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic event, such as melting, appears as a peak. The onset temperature is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.[25]

Chemical Stability: Forced Degradation Studies

Expertise & Experience: Understanding a molecule's degradation pathways is critical for determining its shelf-life and for developing a stability-indicating analytical method.[28][29] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to intentionally produce degradants.[30][31] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the parent compound from its potential impurities.[30]

Illustrative Data Presentation:

| Stress Condition | % Degradation (Parent) | Observations |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 15% | One major degradant peak observed. |

| Base Hydrolysis (0.1 M NaOH, RT) | 18% | Two minor degradant peaks observed. |

| Oxidation (3% H₂O₂, RT) | 8% | Minor degradation. |

| Thermal (80°C, solid) | < 2% | Stable. |

| Photolytic (ICH Q1B) | < 2% | Stable. |

Experimental Protocol: Forced Degradation Overview

-

Stress Conditions: Prepare solutions of the compound and expose them to a range of stress conditions as mandated by ICH guidelines.[30][31]

-

Acid: 0.1 M HCl at an elevated temperature.

-

Base: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid drug substance.

-

Photolytic: Expose the solution to a controlled light source.

-

-

Time Points: Sample at various time points to target 5-20% degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method, often with mass spectrometry (LC-MS) detection to help identify degradants.

-

Method Validation: The primary goal is to demonstrate that the analytical method can resolve the parent peak from all generated degradant peaks, thus proving it is "stability-indicating."[31][32]

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

The —solubility, pKa, LogD, thermal characteristics, and stability—are not independent data points. They are an interconnected web of information that forms the basis for predicting a compound's in vivo fate. A thorough and methodologically sound characterization, as outlined in this guide, is the cornerstone of effective drug development. It enables scientists to make informed decisions, identify potential liabilities early, and ultimately design molecules with a higher probability of clinical success.

References

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis.

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Development of Methods for the Determination of pKa Values. (n.d.).

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- LogP / LogD shake-flask method. (2024, September 23). Protocols.io.

- Differential Scanning Calorimetry (DSC Analysis)

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.

- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace.

- (PDF) LogP / LogD shake-flask method v1. (n.d.).

- Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). SKZ Industrial.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.

- Use of DSC in Pharmaceuticals Drug Characteris

- CAS 132522-83-9: 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. (n.d.). CymitQuimica.

- DSC Analysis Pharmaceutical Case Study. (2025, July 29).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.).

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry.

- MOLECULAR DOCKING STUDIES AND ADME PREDICTION OF NOVEL HYBRID MOLECULES OF. (n.d.). International Journal of Pharmacy & Therapeutics.

- 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. (n.d.). CymitQuimica.

- This compound. (n.d.). Apollo Scientific.

- This compound. (n.d.). Appchem.

- An In-Depth Technical Guide to the ADME Properties of Novel Benzoxazole Derivatives: A General Framework. (n.d.). Benchchem.

- Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (n.d.). PubMed.

- Synthesis and biological profile of benzoxazolone deriv

- 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem.

- 7-amino-5-methyl-4H-1,4-benzoxazin-3-one. (n.d.). PubChem.

Sources

- 1. ijptjournal.com [ijptjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 132522-83-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. appchemical.com [appchemical.com]

- 7. CAS 132522-83-9: 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-… [cymitquimica.com]

- 8. 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | C9H10N2O2 | CID 21644177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | CymitQuimica [cymitquimica.com]

- 10. 7-amino-5-methyl-4H-1,4-benzoxazin-3-one | C9H10N2O2 | CID 144014583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. asianpubs.org [asianpubs.org]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. quercus.be [quercus.be]

- 24. skztester.com [skztester.com]

- 25. veeprho.com [veeprho.com]

- 26. tainstruments.com [tainstruments.com]

- 27. resolvemass.ca [resolvemass.ca]

- 28. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. acdlabs.com [acdlabs.com]

- 30. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 31. nelsonlabs.com [nelsonlabs.com]

- 32. biopharminternational.com [biopharminternational.com]

A Strategic Guide to Unveiling the Biological Potential of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

A Senior Application Scientist's Whitepaper on Characterization and Discovery

Foreword: The Untapped Potential of a Privileged Scaffold

The 1,4-benzoxazin-3-one core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic properties.[1][2][3][4] This structural motif is found in numerous compounds that have entered various stages of drug development, underscoring its therapeutic promise.[4][5]

The specific compound, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No: 132522-83-9), remains a largely uncharacterized entity within this promising chemical family.[6][7][8] While its synthesis and availability are confirmed, its biological activity profile is not documented in peer-reviewed literature. This lack of data represents a significant opportunity. The unique substitution pattern—an amino group at the 5-position and a methyl group on the heterocyclic nitrogen—presents a novel chemical space that warrants systematic investigation.

This guide provides a comprehensive, field-proven strategic workflow for the systematic characterization of this compound, hereafter referred to as Cmpd-AMB . It is designed for researchers, scientists, and drug development professionals to logically and efficiently progress from an unknown compound to a well-characterized lead with a defined mechanism of action. We will move beyond simple screening to establish a self-validating cascade of experiments that ensures scientific integrity and maximizes the potential for discovery.

Phase 1: Foundational Characterization & In Silico Target Prediction

Before embarking on extensive biological assays, it is crucial to establish a foundational profile of Cmpd-AMB and leverage computational tools to guide our experimental design. This initial phase minimizes resource expenditure by focusing subsequent in vitro screens on the most probable biological activities.

Step 1.1: Physicochemical Profiling

A comprehensive understanding of the compound's physicochemical properties is a non-negotiable first step. These parameters influence solubility, permeability, and ultimately, bioavailability.

Experimental Protocol: Foundational Physicochemical Analysis

-

Purity Verification:

-

Utilize High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of water/acetonitrile (both with 0.1% formic acid) to confirm purity is ≥95%.

-

Confirm identity and molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Characterize the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

-

-

Solubility Determination:

-

Assess the kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 using nephelometry or UV-Vis spectroscopy. This determines the maximum concentration achievable in aqueous buffers for biological assays.

-

Determine thermodynamic solubility in PBS via the shake-flask method.

-

-

Lipophilicity Measurement:

-

Experimentally determine the LogD value at pH 7.4 using the shake-flask method with n-octanol and PBS. This provides a measure of the compound's partitioning between aqueous and lipid phases, a key predictor of cell permeability.

-

Step 1.2: In Silico Target and Toxicity Prediction

Computational (in silico) modeling allows us to generate initial hypotheses about the potential biological targets and liabilities of Cmpd-AMB. By comparing its structure to libraries of known active compounds, we can prioritize our screening efforts.

Workflow: Predictive Computational Analysis

-

Target Prediction (Pharmacophore Modeling):

-

Generate a 3D conformer of Cmpd-AMB.

-

Utilize platforms such as PharmMapper or SuperPred to screen the compound against databases of known protein targets. These tools identify potential targets by matching the compound's pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) to those of known ligands.

-

-

Off-Target and Toxicity Prediction:

-

Screen Cmpd-AMB against databases of known toxicity targets, such as the hERG channel (cardiotoxicity) and cytochrome P450 enzymes (drug-drug interactions), using predictors like ADMETlab or SwissADME.

-

-

"Drug-likeness" Evaluation:

-

Assess the compound against established rules for oral bioavailability, such as Lipinski's Rule of Five.

-

The output of this phase is a prioritized list of potential biological activities to investigate in Phase 2. For instance, if in silico models predict a high affinity for bacterial DNA gyrase or kinases involved in cell proliferation, these areas become primary targets for in vitro screening.

Phase 2: Broad-Spectrum In Vitro Biological Activity Screening

This phase employs a panel of robust, high-throughput cellular and biochemical assays to empirically test the hypotheses generated in Phase 1. The goal is to identify confirmed "hits" in one or more therapeutic areas.

Caption: High-level workflow for Phase 2 in vitro screening.

2.1: Anticancer Activity Screening

Given that many benzoxazinone derivatives exhibit anticancer properties, this is a logical starting point.[1][3]

Experimental Protocol: Cytotoxicity Screening using MTT Assay

-

Cell Line Selection:

-

Select a diverse panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control line like HEK293).

-

-

Cell Plating:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of Cmpd-AMB in appropriate cell culture medium, ranging from 100 µM to ~0.1 µM.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Readout:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Table 1: Hypothetical Cytotoxicity Screening Data for Cmpd-AMB

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 12.8 |

| HCT116 | Colon Cancer | 4.6 |

| HEK293 | Non-cancerous Kidney | > 100 |

2.2: Antimicrobial Activity Screening

The benzoxazine scaffold is also known for its antibacterial and antifungal activities.[5][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Strain Selection:

-

Select a panel of clinically relevant bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli), as well as a fungal strain (Candida albicans).

-

-

Compound Preparation:

-

In a 96-well plate, perform a two-fold serial dilution of Cmpd-AMB in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to create a range of concentrations.

-

-

Inoculation:

-

Prepare a standardized inoculum of each microbial strain (~5 x 10⁵ CFU/mL).

-

Add the inoculum to each well of the compound dilution plate. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative (no drug) growth control.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

-

Readout:

-

Determine the MIC, which is the lowest concentration of Cmpd-AMB that completely inhibits visible growth of the microorganism.

-

Phase 3: Mechanism of Action (MoA) Elucidation

A confirmed hit from Phase 2 with a potent IC₅₀ or MIC value is a promising result, but it tells us nothing about how the compound works. The MoA phase is a critical step in translating a "hit" into a "lead." This phase investigates the specific molecular target and pathway modulated by Cmpd-AMB.

Let us assume that Cmpd-AMB was identified as a potent and selective cytotoxic agent against colon cancer cells (HCT116) in Phase 2. The next logical step is to determine the cellular mechanism of cell death.

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. 132522-83-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 132522-83-9|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

An In-Depth Technical Guide to 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. This technical guide focuses on a specific, yet underexplored, member of this family: 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. We will delve into the synthetic pathways to access this core structure and its derivatives, explore their physicochemical and pharmacological properties, and discuss their potential as therapeutic agents. This document serves as a comprehensive resource for researchers aiming to leverage this promising scaffold in drug discovery and development, providing both foundational knowledge and actionable experimental insights.

The 1,4-Benzoxazin-3-one Core: A Privileged Scaffold in Drug Discovery

The 1,4-benzoxazin-3-one ring system is a cornerstone in the design of novel bioactive molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. This has led to the development of a plethora of derivatives with diverse pharmacological activities, including but not limited to:

-

Anticancer: Benzoxazinone derivatives have been shown to inhibit the proliferation of various cancer cell lines.[1] Some have been found to downregulate the expression of oncogenes like c-Myc.[1]

-

Antimicrobial: The scaffold has been successfully utilized to generate compounds with potent activity against a range of bacterial and fungal pathogens.[2]

-

Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory effects.

-

Neuroprotective: The benzoxazine core is also being explored for its potential in treating neurodegenerative diseases.

The versatility of the 1,4-benzoxazin-3-one nucleus, combined with its established role in successful drug candidates, underscores its importance as a "privileged scaffold" in medicinal chemistry.[3][4] This guide will now narrow its focus to the specific and promising 5-amino-4-methyl substituted variant.

Synthesis of the Core Moiety and Its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in exploring its therapeutic potential. While specific literature on the synthesis of this exact molecule is limited, we can infer logical and effective synthetic routes based on established methods for analogous benzoxazinones.[5][6]

Proposed Synthesis of the Core Scaffold

A plausible and efficient method for the synthesis of the this compound core (Compound 3 ) is outlined below. This proposed pathway leverages a reductive cyclization strategy, a common and effective method for the formation of the benzoxazinone ring.

Sources

- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoxazinone synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy in the structural elucidation of this molecule.

Introduction: The Significance of the Benzoxazinone Core

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. These activities are attributed to the unique electronic and steric properties conferred by the fusion of a benzene ring with an oxazine ring containing a lactam functionality. The introduction of an amino group at the 5-position and a methyl group at the 4-position of this core, as in the case of this compound, is anticipated to modulate its pharmacological profile, making a thorough spectroscopic analysis essential for understanding its structure-activity relationships.

This guide will systematically dissect the expected spectroscopic signatures of this molecule, providing a foundational understanding for its identification, purity assessment, and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following characteristic signals:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic CH (3H) | 6.5 - 7.5 | m | - | The protons on the benzene ring will appear in the aromatic region. The electron-donating amino group at C5 and the electron-withdrawing lactam will influence their precise shifts. |

| -CH₂-O- (2H) | 4.5 - 5.0 | s | - | The methylene protons adjacent to the oxygen atom are expected to be deshielded and appear as a singlet. |

| -NH₂ (2H) | 3.5 - 5.0 | br s | - | The chemical shift of the amino protons is variable and depends on the solvent and concentration. The peak is often broad due to quadrupole broadening and exchange. |

| N-CH₃ (3H) | 3.0 - 3.5 | s | - | The methyl group attached to the nitrogen atom will be a singlet in a region characteristic for N-alkyl groups. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. The expected chemical shifts for the carbon atoms in this compound are summarized below:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (C3) | 165 - 175 | The carbonyl carbon of the lactam is highly deshielded. |

| Aromatic C-NH₂ (C5) | 140 - 150 | The carbon atom attached to the amino group is deshielded. |

| Aromatic C-O (C8a) | 140 - 150 | The carbon atom attached to the ether oxygen is deshielded. |

| Aromatic C-N (C4a) | 120 - 130 | The carbon atom at the ring junction adjacent to the nitrogen. |

| Aromatic CH (C6, C7, C8) | 110 - 130 | The chemical shifts of the aromatic carbons are influenced by the substituents. |

| -CH₂-O- (C2) | 65 - 75 | The methylene carbon adjacent to the oxygen atom. |

| N-CH₃ | 30 - 40 | The methyl carbon attached to the nitrogen atom. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled (to simplify the spectrum to singlets)

-

Spectral width: 0-200 ppm

-

-

Processing: Fourier transform the raw data and phase correct the spectrum. Reference the spectrum to the solvent peak.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show the following key absorption bands:

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Rationale |

| N-H stretch (-NH₂) | 3300 - 3500 | Medium, two bands | Characteristic of a primary amine. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | C-H bonds on the benzene ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | C-H bonds of the methylene and methyl groups. |

| C=O stretch (lactam) | 1650 - 1690 | Strong | The carbonyl group of the cyclic amide. |

| C=C stretch (aromatic) | 1500 - 1600 | Medium | Benzene ring stretching vibrations. |

| C-N stretch | 1250 - 1350 | Medium | Stretching of the C-N bonds in the amine and lactam. |

| C-O stretch (ether) | 1200 - 1275 (asymmetric)1000 - 1075 (symmetric) | Strong | Asymmetric and symmetric stretching of the aryl-alkyl ether. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000 - 400 cm⁻¹

-

-

Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal).

IR Spectrum Interpretation Logic

Caption: Logic for interpreting key regions of an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

For this compound (C₉H₁₀N₂O₂), the expected exact mass is approximately 178.0742 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value.

The fragmentation of benzoxazinone derivatives is influenced by the substituents on the ring system. Common fragmentation pathways involve the cleavage of the oxazine ring. For the target molecule, we can anticipate the following key fragments:

-

Loss of CO: A fragment corresponding to the loss of a carbonyl group from the molecular ion.

-

Loss of CH₂O: Cleavage of the ether linkage.

-

Retro-Diels-Alder reaction: A characteristic fragmentation of cyclic systems.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring and the conjugated lactam system.

The presence of the amino group (an auxochrome) and the carbonyl group (a chromophore) conjugated with the benzene ring is expected to result in absorption maxima (λ_max) in the UVA and UVB regions (around 280-400 nm). The exact position and intensity of these bands are sensitive to the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε).

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. The predicted spectral data and experimental protocols outlined in this guide serve as a robust framework for the characterization of this and other novel benzoxazinone derivatives, facilitating their advancement in drug discovery and development pipelines.

References

-

General Spectroscopic Principles

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

-

NMR Spectroscopy of Heterocycles

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

-

-

IR Spectroscopy Interpretation

-

Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

-

-

Mass Spectrometry of Organic Compounds

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

-

Synthesis and Characterization of Benzoxazinone Derivatives

-

A recent publication on the synthesis and characterization of similar compounds can be found in the Journal of Heterocyclic Chemistry or Tetrahedron Letters. A specific citation would be dependent on the actual synthesis of the target molecule. For the purpose of this guide, a general reference to these authoritative journals is provided. [Link] and [Link]

-

Potential Therapeutic Targets of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Mechanistic and Methodological Exploration

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 132522-83-9). While direct biological data for this specific molecule is not yet prevalent in published literature, its core structure belongs to the 1,4-benzoxazin-3-one class—a privileged scaffold in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide synthesizes existing knowledge on the broader benzoxazinone class to logically infer and propose high-potential therapeutic targets for this specific compound. We will explore three primary target classes: oncogenic transcription factors (specifically c-Myc G-quadruplex DNA), protein kinases, and serine proteases. For each proposed target, we present the scientific rationale, a detailed mechanistic hypothesis, and a robust, self-validating experimental workflow for target validation. Our objective is to provide a foundational framework for researchers to initiate and advance the preclinical investigation of this promising molecule.

Introduction to the Benzoxazinone Scaffold

The compound this compound is a distinct molecule built upon the 1,4-benzoxazin-3-one heterocyclic system. This core structure is of significant interest due to its presence in numerous biologically active compounds and its versatility as a synthon for further chemical transformations.[1] The broader family of benzoxazinones exhibits a remarkable range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties, marking it as a "privileged scaffold" for drug discovery.[2][3][4] The specific substitutions on the title compound—an amino group at position 5 and a methyl group at position 4—confer unique electronic and steric properties that will dictate its interaction with biological macromolecules and, consequently, its therapeutic potential.

Chemical Structure: this compound CAS Number: 132522-83-9[5] Molecular Formula: C₉H₁₀N₂O₂

The absence of extensive biological data for this specific analog necessitates a rational, evidence-based approach to identify its most probable molecular targets. This guide extrapolates from well-documented activities of structurally related benzoxazinones to build a targeted screening and validation strategy.

High-Potential Therapeutic Target Classes

Based on the established pharmacology of the benzoxazinone scaffold, we have identified three primary target classes for initial investigation.

Target Class I: Oncogenic Transcription Factors via G-Quadruplex Stabilization

Scientific Rationale: A seminal study revealed that certain benzoxazinone derivatives exert their anti-cancer effects by targeting and stabilizing the G-quadruplex (G4) DNA structure within the promoter region of the c-Myc oncogene.[6] The c-Myc proto-oncogene is a master regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. Stabilizing the G4 structure in its promoter effectively "locks" it in a conformation that obstructs the transcriptional machinery, leading to the downregulation of c-Myc protein expression and subsequent inhibition of cancer cell growth.[6] The planar, aromatic nature of the benzoxazinone core is well-suited for π-π stacking interactions with the G-tetrads of the quadruplex, making this a highly plausible mechanism of action.

Mechanistic Hypothesis: We hypothesize that this compound binds to and stabilizes the G-quadruplex formed in the nuclease hypersensitivity element (NHE) III₁ of the c-Myc promoter. This stabilization event impedes transcription, reduces c-Myc mRNA and protein levels, and ultimately induces cell cycle arrest and apoptosis in c-Myc-dependent cancer cells.

Proposed Validation Workflow:

Caption: Workflow for validating c-Myc G-quadruplex targeting.

Detailed Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

-

Oligonucleotide Preparation: Synthesize and HPLC-purify a 5'-fluorescently labeled oligonucleotide corresponding to the G4-forming sequence of the c-Myc promoter (e.g., Pu27).

-

G4 Folding: Anneal the oligonucleotide (1 µM) in a potassium-containing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to facilitate G-quadruplex formation.

-

Binding Reaction: In a 20 µL reaction volume, incubate the folded G4-DNA (50 nM) with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) in the reaction buffer for 1 hour at room temperature. Include a known G4 ligand (e.g., TMPyP4) as a positive control and a vehicle (DMSO) as a negative control.

-

Electrophoresis: Load the samples onto a 12% native polyacrylamide gel in 1x TBE buffer supplemented with 25 mM KCl. The inclusion of potassium in the gel and running buffer is critical to maintain the G4 structure during electrophoresis. Run the gel at 4°C.

-

Visualization: Image the gel using a fluorescent scanner. The stabilization of the G4 structure by the compound will result in a distinct, slower-migrating band compared to the unbound or unfolded DNA, demonstrating a direct interaction.[6]

Target Class II: Protein Kinases

Scientific Rationale: The benzoxazinone scaffold has been identified as a core structure for the development of protein kinase inhibitors.[7] Specifically, some derivatives have been synthesized with the aim of inhibiting tyrosine kinases such as KDR (VEGF Receptor 2) and ABL, which are critical mediators of tumor angiogenesis and cell proliferation, respectively.[7] The heterocyclic ring system can function as a bioisostere for other hinge-binding motifs found in established kinase inhibitors.

Mechanistic Hypothesis: The compound may act as a competitive inhibitor at the ATP-binding site of specific oncogenic protein kinases. The N-H and carbonyl groups of the benzoxazinone core could form key hydrogen bonds with the kinase hinge region, while the substituted phenyl ring explores adjacent hydrophobic pockets, leading to potent and selective inhibition.

Proposed Validation Workflow:

Caption: Model of competitive inhibition of a serine protease.

Detailed Experimental Protocol: Colorimetric α-Chymotrypsin Inhibition Assay

-

Assay Principle: This assay uses a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586). When cleaved by α-chymotrypsin, it releases p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 405 nm.

-

Reagents:

-

α-Chymotrypsin stock solution (in 1 mM HCl).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate stock solution (S-2586 in DMSO).

-

Test compound stock solution (in DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the test compound at various concentrations (final concentration e.g., 1-200 µM). For controls, add 10 µL of DMSO.

-

Add 10 µL of α-chymotrypsin solution (final concentration ~25 nM) to all wells except the blank. Mix and pre-incubate for 15 minutes at 25°C.

-

-

Reaction Initiation: Add 10 µL of the substrate S-2586 (final concentration ~200 µM) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 20-30 minutes at 25°C.

-

Data Analysis: Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time plot. Calculate the percent inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Summary of Potential Targets and Validation Strategies

| Potential Target Class | Specific Example(s) | Therapeutic Rationale | Key Validation Assays | Supporting Literature |

| Oncogenic Transcription Factors | c-Myc G-Quadruplex DNA | Downregulation of a key oncogene driver in multiple cancers. | Circular Dichroism, EMSA, RT-qPCR, Western Blot | [6] |

| Protein Kinases | KDR (VEGFR2), ABL | Inhibition of tumor angiogenesis and proliferation. | Broad Kinase Panel Screen, ADP-Glo™ IC₅₀ Assay | [7] |

| Serine Proteases | α-Chymotrypsin, HLE | Anti-inflammatory and tissue-protective effects. | Colorimetric/Fluorometric Enzymatic Assays | [4][8] |

Concluding Remarks and Future Directions

The 1,4-benzoxazin-3-one scaffold represents a fertile ground for the discovery of novel therapeutics. While this compound is a largely uncharacterized molecule, the weight of evidence from its chemical class points toward distinct and druggable target families. The experimental frameworks detailed in this guide provide a clear, rational, and efficient path forward for its preclinical evaluation.

The immediate next steps should involve the execution of the proposed primary screening assays: anti-proliferation assays across a panel of cancer cell lines (e.g., A549, HeLa, SGC7901) [6]and functional assays for kinase and protease inhibition. Positive hits from these screens will warrant progression to the more detailed mechanistic and cellular validation studies outlined herein. Success in these endeavors would not only elucidate the therapeutic potential of this specific molecule but also enrich our understanding of the structure-activity relationships governing the promising benzoxazinone class.

References

- Hu, M. H., Chen, S. B., Wang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.

- Guchhait, G., & Shrivastava, A. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6529.

- Taha, M., Ismail, N. H., Imran, S., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4057-4065.

- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 10-13.

- ResearchGate. (n.d.).

- BLDpharm. (n.d.). 132522-83-9|this compound.

- Benchchem. (n.d.). This compound.

- MDPI. (2022).

-

Ben-Hammouda, M., Ahmad, I., Hamdi, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[6][7]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3128.

- Apollo Scientific. (n.d.). This compound.

- Gonzalez-Bacerio, J., & del Monte-Martinez, A. (2021). Pharmacological Activities of Aminophenoxazinones. International Journal of Molecular Sciences, 22(11), 6065.

- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 132522-83-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro evaluation of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

An In-Depth Technical Guide to the In Vitro Evaluation of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Foreword: A Strategic Approach to Novel Compound Evaluation

In the realm of drug discovery, the initial in vitro assessment of a novel chemical entity is a pivotal juncture. It is not merely a series of prescribed tests but a strategic investigation into a compound's biological potential. This guide provides a comprehensive framework for the in vitro evaluation of This compound , a molecule belonging to the versatile benzoxazinone class. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4] This document is structured to guide researchers through a logical, tiered approach—from foundational cytotoxicity profiling to targeted mechanistic assays—ensuring a robust and insightful preliminary characterization. The methodologies described herein are grounded in established principles, designed to be self-validating, and supported by authoritative references to ensure scientific integrity.

Compound Profile: this compound

A thorough understanding of the test article's fundamental properties is the bedrock of any biological evaluation. This compound is a member of the benzoxazine family, characterized by a fused benzene and oxazine ring system.[5]

| Property | Value | Source(s) |

| CAS Number | 132522-83-9 | [5][6][7] |

| Molecular Formula | C₉H₁₀N₂O₂ | [5][8] |

| Molecular Weight | 178.19 g/mol | [8][9] |

| Synonyms | 5-Amino-4-methyl-2H-benzo[b][10][11]oxazin-3(4H)-one | [5] |

| Purity | ≥95% (typical for research grade) | [6][8] |

Initial literature suggests that this compound may act as an antibacterial agent and could inhibit lipid synthesis in tumor cells, providing a preliminary hypothesis for its potential as an anticancer agent.[5] The broader benzoxazinone class is known for its diverse bioactivities, justifying a multi-faceted screening approach.[1][4]

A Tiered Strategy for In Vitro Evaluation